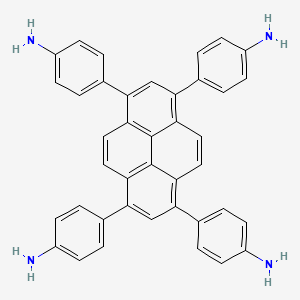

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline

Description

Significance of Pyrene-Based π-Conjugated Systems in Organic Materials Research

Pyrene (B120774) and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their distinctive photophysical and electronic properties. These include high fluorescence quantum yields, the ability to form excimers, and notable charge-carrier mobility. researchgate.netmdpi.com The extended π-electron delocalization within the fused aromatic ring system of pyrene makes it an excellent candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. researchgate.netuky.edu

The inherent fluorescence of the pyrene core is a key feature, making pyrene-based materials suitable for use as fluorescent probes and sensors. nbinno.comnih.gov By modifying the chemical structure at various positions on the pyrene ring, researchers can control the molecular architecture and packing, which in turn influences the material's electronic and optical properties. researchgate.netuky.edu This tunability allows for the design of materials with specific functionalities for targeted applications. Furthermore, the rigid and planar structure of pyrene facilitates strong π-π stacking interactions, which are crucial for efficient charge transport in organic semiconducting materials. acs.org

Role of Tetraaniline Moieties in Covalent and Supramolecular Assembly

The four aniline (B41778) groups attached to the pyrene core in 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline play a crucial role in directing the assembly of larger, more complex structures. These amine functionalities serve as reactive sites for forming covalent bonds, making the molecule an ideal monomer for the synthesis of polymers and frameworks. nbinno.com Specifically, they can react with aldehydes to form extended networks characteristic of Covalent Organic Frameworks (COFs). chemicalbook.com

Beyond covalent chemistry, the aniline moieties can participate in non-covalent interactions, such as hydrogen bonding. These interactions are fundamental to the field of supramolecular chemistry, where molecules self-assemble into well-defined, functional architectures. mdpi.com The ability of tetraaniline-containing molecules to engage in both covalent and supramolecular assembly provides a powerful toolkit for creating a diverse range of materials with ordered structures and tailored functions. For instance, tetraaniline-grafted polymers have been shown to form conducting hydrogels with reinforced mechanical properties due to supramolecular nanofiber formation. nih.gov

Overview of Research Directions for this compound

Research involving this compound is primarily focused on its use as a building block, or "tecton," for constructing advanced porous materials. nbinno.comossila.com A major area of investigation is its application in the synthesis of Covalent Organic Frameworks (COFs). nbinno.comalfachemch.com These crystalline porous polymers have garnered significant attention due to their high surface area, tunable porosity, and potential applications in gas storage, separation, and catalysis.

The pyrene-tetraaniline monomer enables the creation of COFs with unique electronic and optical properties. For example, COFs synthesized from this molecule have been investigated as photocatalysts for hydrogen production and as materials for optoelectronic devices. ossila.com The inherent fluorescence of the pyrene core is retained in the resulting COFs, leading to the development of fluorescent sensors and probes. nbinno.com Additionally, research is exploring the use of this compound in the synthesis of other nanomaterials and as a component in photodynamic therapy. alfachemch.com

Current State-of-the-Art in Multifunctional Materials Derived from Pyrene-Tetraaniline

The versatility of this compound has led to the development of a variety of multifunctional materials with impressive performance characteristics. A significant achievement is the creation of ultra-stable, luminescent COFs with high surface areas. ossila.com For instance, a COF constructed from this pyrene-tetraaniline derivative and a carbazole-based linker exhibited excellent thermal stability, high crystallinity, and a BET surface area of 1445 m²/g. ossila.com This material also demonstrated strong fluorescence and photocatalytic activity for hydrogen production. ossila.com

Another notable application is in the development of COFs for enhanced proton conductivity. By incorporating sulfonic acid groups into the channels of a COF made with pyrene-tetraaniline, researchers have achieved high intrinsic proton conductivity, which is crucial for applications in fuel cells and other electrochemical devices. ossila.com Furthermore, COFs derived from this molecule have shown promise as photoactive catalysts and in photocurrent generation, with one example reaching a hydrogen evolution rate of 2072.4 μmol g⁻¹ h⁻¹. ossila.com

The combination of electron transport capabilities, fluorescence, thermal stability, and chemical resistance makes materials derived from this compound highly promising for a range of advanced electronic and optoelectronic applications. chemicalbook.com

Properties of this compound

| Property | Value |

| CAS Number | 1610471-69-6 |

| Molecular Formula | C₄₀H₃₀N₄ |

| Molecular Weight | 566.69 g/mol |

| Appearance | Yellow-green solid powder |

| Solubility | Soluble in DCM, DMF, DMSO |

Data sourced from references alfachemch.comguidechem.comsigmaaldrich.com

Examples of COFs Synthesized from this compound

| COF Name | Linker Molecule | Application |

| Py-Py-COF | Not specified | COF Synthesis Research |

| TTF-Py-COF | Not specified | COF Synthesis Research |

| PyTTA-BFBIm-iCOF | Not specified | COF Synthesis Research |

| VO-PyTTA-2,3-DHTA | 2,5-dihydroxyterephthalaldehyde (B1588973) | Proton Conductivity |

| Py-DHPh COF | Not specified | COF Synthesis Research |

| TAPPy‐PDA | Not specified | COF Synthesis Research |

| PyDF-COF | 2,5-difluoroterephthalaldehyde (B3005706) | Heterogeneous Photoactive Catalysts |

| PyBMT-COF | 2,5-bis(methylthio)terephthalaldehyde | Heterogeneous Photoactive Catalysts |

| PyTA-BC-Ph-COF | Carbazole-based derivative | Photocatalytic Hydrogen Production |

Data sourced from references chemicalbook.comossila.comalfachemch.com

Structure

3D Structure

Properties

IUPAC Name |

4-[3,6,8-tris(4-aminophenyl)pyren-1-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30N4/c41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-22H,41-44H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTZQQXBFDIDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610471-69-6 | |

| Record name | 4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4,4 ,4 ,4 Pyrene 1,3,6,8 Tetrayl Tetraaniline

Strategic Design of Precursors for Pyrene-Tetraaniline Synthesis

The successful synthesis of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline hinges on the strategic design and preparation of a key precursor: 1,3,6,8-tetrabromopyrene (B107014). This intermediate provides the foundational pyrene (B120774) core with reactive sites positioned for the subsequent introduction of the four aniline (B41778) moieties.

The primary route to 1,3,6,8-tetrabromopyrene involves the direct bromination of pyrene. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired tetrasubstituted product. A common method employs bromine in a high-boiling solvent such as nitrobenzene. The reaction mixture is typically heated to elevated temperatures, often around 120-130 °C, for an extended period to ensure the exhaustive bromination at the 1, 3, 6, and 8 positions of the pyrene core. The choice of solvent and temperature is critical to overcoming the deactivation of the ring after each successive bromination.

An alternative approach to the synthesis of 1,3,6,8-tetrabromopyrene has also been explored, which involves the reaction of pyrene with N-bromosuccinimide (NBS) in a suitable solvent. This method can sometimes offer milder reaction conditions and improved selectivity. Regardless of the specific brominating agent used, the purification of 1,3,6,8-tetrabromopyrene is a crucial step, often involving recrystallization from a high-boiling solvent to remove any under- or over-brominated byproducts. The purity of this precursor is paramount for the success of the subsequent C-N bond-forming reactions.

Palladium-Catalyzed Amination Approaches for C-N Bond Formation

The construction of the four C-N bonds at the 1, 3, 6, and 8 positions of the pyrene core is a pivotal step in the synthesis of this compound. Palladium-catalyzed amination reactions have emerged as the most effective methods for this transformation, offering high efficiency and broad functional group tolerance.

Optimization of Buchwald-Hartwig Amination Protocols

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The direct tetra-amination of 1,3,6,8-tetrabromopyrene with aniline presents a significant synthetic challenge due to the potential for incomplete substitution and side reactions. The optimization of the Buchwald-Hartwig protocol for this specific transformation is therefore of utmost importance.

Several key parameters must be carefully tuned to achieve high yields and purity. These include the choice of palladium precursor, the phosphine (B1218219) ligand, the base, the solvent, and the reaction temperature.

| Parameter | Options | Considerations for Optimization |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, etc. | The choice of precursor can influence the activation of the catalyst and the overall reaction rate. |

| Phosphine Ligand | Buchwald ligands (e.g., XPhos, SPhos), Josiphos ligands, etc. | The steric and electronic properties of the ligand are crucial for promoting reductive elimination and preventing catalyst decomposition. |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄, etc. | The strength and solubility of the base affect the deprotonation of the amine and the overall reaction kinetics. |

| Solvent | Toluene, Dioxane, THF, etc. | The solvent's polarity and boiling point can impact the solubility of the reactants and the stability of the catalytic species. |

| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, but can also lead to catalyst degradation. |

A systematic screening of these parameters is necessary to identify the optimal conditions for the tetra-amination of 1,3,6,8-tetrabromopyrene. For instance, the use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Josiphos families, has been shown to be effective in promoting the amination of challenging aryl halides. Similarly, the selection of a suitable base is critical to ensure the efficient deprotonation of aniline without causing unwanted side reactions.

Exploration of Alternative Cross-Coupling Reactions

While the Buchwald-Hartwig amination is a prominent method, other palladium-catalyzed and copper-catalyzed cross-coupling reactions have been explored for the formation of C-N bonds. These alternatives can sometimes offer advantages in terms of cost, reaction conditions, or substrate scope.

The Ullmann condensation , a classical copper-catalyzed reaction, represents a potential alternative for the synthesis of this compound. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at high temperatures. While historically requiring harsh conditions, modern modifications of the Ullmann reaction have been developed that proceed under milder conditions with the use of ligands such as diamines or amino acids.

Another notable alternative is the Chan-Lam coupling , which utilizes a copper catalyst to couple an aryl boronic acid with an amine. In the context of the target molecule, this would involve the reaction of a pyrene-tetraboronic acid derivative with aniline. The Chan-Lam coupling is often attractive due to its mild reaction conditions, which can be performed in the presence of air and at room temperature.

The Suzuki coupling , a palladium-catalyzed reaction, can also be employed in a multi-step approach. This would involve the coupling of 1,3,6,8-tetrabromopyrene with a suitable aminophenylboronic acid derivative, which will be discussed in more detail in the following section.

Multi-Step Organic Synthesis Pathways to the 1,3,6,8-Pyrene-Tetraaniline Core

This pathway commences with the palladium-catalyzed Suzuki coupling of 1,3,6,8-tetrabromopyrene with four equivalents of 4-nitrophenylboronic acid. This reaction forms the C-C bonds, attaching the four nitrophenyl groups to the pyrene core to yield 1,3,6,8-tetrakis(4-nitrophenyl)pyrene. The Suzuki coupling is a robust and well-established reaction, and its conditions can be optimized to achieve high yields of the tetranitro-substituted pyrene derivative.

The subsequent step involves the reduction of the four nitro groups to the corresponding primary amines. This transformation is typically achieved using a variety of reducing agents. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). Other reducing agents, such as hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst, can also be employed. The successful reduction of all four nitro groups yields the final product, this compound.

This multi-step approach offers several advantages, including the use of well-understood and high-yielding reactions, as well as the ability to purify the intermediate compounds, which can lead to a final product of higher purity.

Control of Reaction Parameters for Yield and Purity Optimization

The optimization of yield and purity is a critical aspect of any synthetic route to this compound. Careful control of various reaction parameters is essential to minimize the formation of byproducts and facilitate the isolation of the desired compound.

Key parameters that require careful control include:

Stoichiometry of Reactants: The precise molar ratios of the pyrene precursor, the aniline or boronic acid derivative, the catalyst, ligand, and base are crucial. In tetra-substitution reactions, a slight excess of the coupling partner may be used to drive the reaction to completion, but a large excess can lead to purification challenges.

Reaction Temperature and Time: The optimal temperature and duration of the reaction must be determined empirically. Insufficient heating or time may result in incomplete conversion, while excessive heat or time can lead to thermal decomposition of the reactants, products, or catalyst.

Atmosphere: Many palladium-catalyzed cross-coupling reactions are sensitive to oxygen and moisture. Therefore, conducting these reactions under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent catalyst deactivation and unwanted side reactions.

Purification Strategies:

The purification of this compound and its precursors is a significant challenge due to their limited solubility in common organic solvents. The following techniques are commonly employed:

| Purification Technique | Application |

| Recrystallization | Used for the purification of the 1,3,6,8-tetrabromopyrene precursor and, if solubility allows, the final product. High-boiling solvents are often required. |

| Column Chromatography | Can be used to separate the desired product from byproducts and unreacted starting materials. Due to the low solubility of the compounds, a suitable eluent system must be carefully selected. |

| Washing/Soxhlet Extraction | In cases of very low solubility, washing the crude product with various solvents can remove more soluble impurities. Soxhlet extraction can also be an effective purification method for compounds with limited solubility. |

By meticulously controlling these reaction parameters and employing appropriate purification techniques, the yield and purity of this compound can be significantly improved.

Post-Synthetic Modifications and Derivatization Strategies of this compound

Post-synthetic modification and derivatization are key strategies for tailoring the properties of a molecule for specific applications. In the case of this compound, the primary strategy for its "derivatization" is its use as a building block in the synthesis of larger, more complex supramolecular structures, most notably Covalent Organic Frameworks (COFs).

The four primary amine groups of the tetraaniline molecule serve as reactive sites for the formation of imine bonds through condensation reactions with aldehyde-functionalized co-monomers. This approach allows for the construction of highly ordered, porous, and crystalline two-dimensional or three-dimensional networks. The properties of the resulting COFs, such as their porosity, electronic properties, and catalytic activity, can be precisely tuned by the choice of the co-monomer.

Direct derivatization of the this compound molecule itself, prior to its incorporation into a larger framework, is less commonly reported in the literature. However, in principle, the amine functionalities could be subjected to a variety of chemical transformations, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Schiff Base Formation: Condensation with a wider range of aldehydes or ketones to form discrete molecular Schiff bases.

These modifications could be used to alter the solubility, electronic properties, or self-assembly behavior of the molecule. However, the predominant focus in the current scientific literature remains on the utilization of the pristine this compound as a versatile and powerful building block for the construction of advanced porous materials.

Advanced Structural and Electronic Elucidation of 4,4 ,4 ,4 Pyrene 1,3,6,8 Tetrayl Tetraaniline

High-Resolution NMR Spectroscopy for Complex Structural Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the successful synthesis and purity of the compound.

In the ¹H NMR spectrum, distinct signals are expected for the protons on the pyrene (B120774) core and the aniline (B41778) substituents. The protons on the central pyrene core are expected to appear in the aromatic region, with their specific chemical shifts influenced by the anisotropic effects of the fused ring system. The protons of the four aniline rings would typically present as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. The amine (-NH₂) protons would appear as a broader singlet, the position of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the different carbon environments within the molecule. The carbon atoms of the pyrene core can be distinguished from those of the aniline rings. Due to the molecule's symmetry, the number of unique carbon signals is less than the total number of carbon atoms. For instance, the four aniline rings are chemically equivalent, simplifying the spectrum. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals in such a complex structure.

Interactive Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Pyrene Core (C-H) | 8.0 - 9.0 | 120 - 135 | Signals are complex due to coupling and ring currents. |

| Pyrene Core (Quaternary C) | - | 125 - 140 | Includes carbons at the ring junctions and substitution points. |

| Aniline (C-H ortho to -NH₂) | 6.7 - 7.0 | 114 - 116 | Shielded by the electron-donating amine group. |

| Aniline (C-H meta to -NH₂) | 7.2 - 7.5 | 128 - 130 | Less shielded compared to ortho protons. |

| Aniline (C attached to Pyrene) | - | 130 - 145 | Quaternary carbon with a significant downfield shift. |

| Aniline (C attached to -NH₂) | - | 145 - 150 | Influenced by the nitrogen atom's electronegativity. |

| Amine (-NH₂) | 3.5 - 5.0 | - | Broad signal, position is solvent-dependent. |

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, including bond lengths, bond angles, and intermolecular packing arrangements. Obtaining suitable single crystals of this compound can be challenging due to its size and the conformational flexibility of the aniline groups. However, analysis of related pyrene derivatives provides insight into the expected solid-state structure.

The core pyrene unit is a planar polycyclic aromatic hydrocarbon. In the solid state, these planar cores are expected to arrange via π-π stacking interactions, a common feature in the crystal engineering of aromatic compounds. The distance between stacked pyrene cores is typically in the range of 3.3 to 3.8 Å. The four aniline groups attached to the pyrene core will exhibit a twisted conformation relative to the central plane due to steric hindrance. This twist angle is a critical structural parameter that influences the electronic communication between the aniline substituents and the pyrene core. Furthermore, the amine groups can participate in intermolecular hydrogen bonding (N-H···N or N-H···π), creating a more complex three-dimensional supramolecular architecture.

Interactive Table 3.2.1: Representative Crystallographic Data for a Pyrene-Containing Co-crystal

| Parameter | Value | Reference |

| Formula | C₆₀H₄₀N₄ | |

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| a (Å) | 9.727(3) | |

| b (Å) | 10.854(3) | |

| c (Å) | 11.620(3) | |

| α (°) | 106.30(2) | |

| β (°) | 104.11(2) | |

| γ (°) | 104.43(2) | |

| Key Interactions | π-π stacking, C-H···π interactions |

Note: Data from a pyrene-tetraphenylporphyrin co-crystal, illustrating typical packing parameters for pyrene-based systems.

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Probing Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a "fingerprint" for its structure and bonding. For this compound, these techniques are valuable for confirming the presence of key functional groups and studying intermolecular interactions.

The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine groups typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The region from 1600-1400 cm⁻¹ is dominated by aromatic C=C ring stretching vibrations from both the pyrene and aniline moieties. The C-N stretching vibration is expected around 1300 cm⁻¹. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can confirm the substitution pattern on the aromatic rings.

Raman spectroscopy, which is sensitive to non-polar bonds, provides complementary information. The C=C stretching modes of the pyrene core are expected to be particularly strong in the Raman spectrum, appearing in the 1300-1650 cm⁻¹ range. Shifts in the positions of these vibrational bands, especially the N-H stretching modes, can indicate the presence of hydrogen bonding in the solid state.

Interactive Table 3.3.1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Weak | Often appears as two bands for -NH₂. |

| Aromatic C-H Stretch | 3000 - 3100 | Strong | Characteristic of sp² C-H bonds. |

| Aromatic C=C Stretch | 1400 - 1620 | Very Strong | Multiple bands corresponding to pyrene and aniline rings. |

| C-N Stretch | 1250 - 1350 | Medium | Associated with the aniline C-N bond. |

| C-H Out-of-Plane Bend | 700 - 900 | Medium | Sensitive to the substitution pattern on the aromatic rings. |

Electronic Absorption and Emission Spectroscopy for Understanding Optical Transitions

The electronic properties of this compound are dominated by the large π-conjugated system of the pyrene core. UV-Visible absorption and photoluminescence (PL) spectroscopy are fundamental techniques for characterizing the optical transitions in this molecule.

The UV-Vis absorption spectrum is expected to show intense absorption bands in the UV and visible regions. These correspond to π-π* electronic transitions within the aromatic system. The spectrum of pyrene itself is characterized by several distinct bands. The attachment of four aniline groups, which are electron-donating, is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyrene. This shift indicates an extension of the π-conjugation and potential for intramolecular charge transfer (ICT) character in the excited states.

Pyrene and its derivatives are well-known for their strong fluorescence. The emission spectrum of this compound is expected to be dominated by the characteristic emission from the pyrene core, which typically shows a well-resolved vibronic structure. The position and shape of the emission spectrum can be sensitive to the solvent polarity. In some cases, pyrene derivatives can exhibit excimer emission at higher concentrations, which appears as a broad, structureless, and red-shifted band resulting from the interaction of an excited-state molecule with a ground-state molecule.

Interactive Table 3.4.1: Typical Photophysical Properties of Pyrene Derivatives

| Property | Typical Value Range | Technique | Notes |

| Absorption Maxima (λ_abs) | 350 - 450 nm | UV-Vis Spectroscopy | Corresponds to S₀ → Sₙ transitions of the π-conjugated system. |

| Emission Maxima (λ_em) | 380 - 550 nm | Photoluminescence Spectroscopy | Includes monomer emission (structured) and potential excimer emission (broad). |

| Molar Absorptivity (ε) | > 50,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy | High values are characteristic of extended π-systems. |

| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.7 | Fluorescence Spectroscopy | Represents the efficiency of the emission process. |

| Stokes Shift | 20 - 100 nm | UV-Vis & PL Spectroscopy | The energy difference between the lowest energy absorption and highest energy emission peaks. |

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopic techniques, such as Time-Correlated Single Photon Counting (TCSPC) and femtosecond transient absorption (TA) spectroscopy, are employed to investigate the dynamics of the excited states of this compound. These methods provide crucial information on fluorescence lifetimes, energy transfer processes, and the formation and decay of transient species.

TCSPC is used to measure the fluorescence lifetime (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state via emission. For pyrene derivatives, lifetimes are typically in the nanosecond range. The decay kinetics can reveal the presence of multiple emissive species or different quenching pathways. For example, a multi-exponential decay might indicate the presence of both monomer and excimer species, each with its own characteristic lifetime.

Femtosecond transient absorption spectroscopy allows for the observation of ultrafast processes that occur immediately after photoexcitation, such as internal conversion and intersystem crossing. By using a pump pulse to excite the molecule and a probe pulse to monitor the changes in absorption over time, it is possible to track the evolution of the excited state population and identify the formation of other transient species, like triplet states or charge-transfer states.

Interactive Table 3.5.1: Excited State Dynamics Data for Pyrene-Based Systems

| Parameter | Typical Value Range | Technique | Significance |

| Fluorescence Lifetime (Monomer) | 1 - 20 ns | TCSPC | Intrinsic lifetime of the isolated excited pyrene core. |

| Fluorescence Lifetime (Excimer) | 20 - 100 ns | TCSPC | Longer lifetime characteristic of the stabilized dimeric species. |

| S₂ → S₁ Internal Conversion | < 1 ps | Transient Absorption | An ultrafast non-radiative process common in pyrene. |

| Intersystem Crossing Rate (k_ISC) | 10⁶ - 10⁸ s⁻¹ | Transient Absorption / Phosphorescence | Rate of conversion from the singlet excited state to the triplet excited state. |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. For this compound, XPS can provide valuable information about the carbon and nitrogen environments.

An XPS survey scan would confirm the presence of carbon and nitrogen as the primary constituent elements (excluding hydrogen). High-resolution scans of the C 1s and N 1s regions would provide more detailed information. The C 1s spectrum is expected to be complex, with multiple components corresponding to the different types of carbon atoms: C-C bonds in the aromatic rings, C-H bonds, and C-N bonds. Carbons in the pyrene core will have slightly different binding energies than those in the aniline rings due to their distinct chemical environments.

The N 1s spectrum is particularly informative. It should show a primary peak corresponding to the amine (-NH₂) groups. The binding energy of this peak provides insight into the electronic state of the nitrogen atoms. Any oxidation or protonation of the amine groups would result in a shift to higher binding energies. XPS is therefore a powerful tool for assessing the chemical integrity and purity of the compound, especially in thin films or when incorporated into devices.

Interactive Table 3.6.1: Expected XPS Binding Energies for this compound

| Element (Core Level) | Expected Binding Energy (eV) | Atomic Environment |

| C 1s | ~284.5 | Aromatic C-C / C-H |

| C 1s | ~285.5 - 286.0 | Aromatic C-N |

| N 1s | ~399.0 - 400.0 | Neutral Amine (-NH₂) |

| N 1s | > 401.0 | Protonated/Oxidized Amine (-NH₃⁺) |

Theoretical and Computational Chemistry of 4,4 ,4 ,4 Pyrene 1,3,6,8 Tetrayl Tetraaniline

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a workhorse of computational chemistry for predicting the ground-state properties of molecules like 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and its electronic excitation properties.

For this compound, the HOMO is expected to be delocalized across the electron-rich pyrene (B120774) core and the aniline (B41778) moieties, reflecting the molecule's capacity to act as an electron donor. The LUMO, conversely, would also be distributed over the aromatic system, providing a low-energy pathway for accepting electrons. The charge distribution, which can be visualized through electrostatic potential maps, would likely show negative potential around the nitrogen atoms of the aniline groups and a more complex distribution across the pyrene core due to the intricate π-system.

Table 1: Illustrative Frontier Molecular Orbital Energies for Pyrene-Based Molecules

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrene | -5.8 | -2.1 | 3.7 |

| Aniline | -5.2 | -0.3 | 4.9 |

| This compound (Estimated) | -5.4 | -2.5 | 2.9 |

Note: The values for this compound are estimated based on the expected electronic effects of combining pyrene and aniline moieties and are for illustrative purposes.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR)

DFT calculations can be employed to predict various spectroscopic properties. The vibrational frequencies calculated through DFT can be correlated with experimental Infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the stretching and bending of bonds within the molecule. For this compound, key vibrational modes would include the N-H stretches of the aniline groups, C=C stretching modes of the aromatic rings, and various C-H bending modes.

The electronic transitions that give rise to UV-Vis absorption spectra can also be predicted. The calculations would likely reveal intense π-π* transitions characteristic of the extended aromatic system of the pyrene core, as well as charge-transfer transitions between the pyrene and aniline components.

Table 2: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Aniline) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To gain a deeper understanding of the electronic excited states and the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT allows for the calculation of excitation energies, which correspond to the absorption wavelengths in a UV-Vis spectrum, and oscillator strengths, which relate to the intensity of the absorption bands.

For this molecule, TD-DFT would be instrumental in characterizing the nature of its electronic transitions. It would likely confirm the presence of low-energy transitions corresponding to the promotion of an electron from the HOMO to the LUMO, which are responsible for the molecule's color and fluorescence properties. The inherent fluorescence of the pyrene core is a key feature that is often exploited in the design of fluorescent sensors and other optoelectronic materials.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a relatively flexible molecule like this compound, where the aniline groups can rotate around the single bonds connecting them to the pyrene core, MD simulations can provide valuable insights into its conformational landscape.

These simulations can reveal the most stable conformations of the molecule in different environments (e.g., in a vacuum, in a solvent, or within a larger assembly). Furthermore, MD simulations are crucial for understanding the intermolecular interactions that govern how these molecules pack together in the solid state or how they interact with other molecules in solution. This is particularly important for predicting the structure and properties of the COFs that are formed from this monomer.

Computational Modeling of Reactivity and Polymerization Mechanisms

Computational modeling can be used to investigate the reactivity of this compound and the mechanisms of its polymerization into COFs. The amine groups of the aniline moieties are the reactive sites for polymerization, typically through condensation reactions with aldehydes or other electrophilic linkers.

DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies for the polymerization process. This information is vital for understanding the kinetics of COF formation and for optimizing the reaction conditions to achieve highly crystalline and porous materials. Theoretical investigations into the polymerization of similar aniline-based monomers have provided valuable insights into the mechanisms of polymer chain growth.

Rational Design of Pyrene-Tetraaniline-Based Systems through Computational Screening

The versatility of this compound as a building block allows for the creation of a vast number of potential COF structures with different linkers and topologies. High-throughput computational screening has emerged as a powerful tool for the rational design of new materials.

In this approach, large virtual libraries of COFs based on the pyrene-tetraaniline core can be generated and their properties, such as porosity, gas adsorption capacity, and electronic band structure, can be predicted using computational methods. This allows for the rapid identification of promising candidate materials for specific applications, which can then be prioritized for experimental synthesis and characterization. This in silico design approach significantly accelerates the discovery of new functional materials.

Applications of 4,4 ,4 ,4 Pyrene 1,3,6,8 Tetrayl Tetraaniline in Crystalline and Porous Materials

Covalent Organic Frameworks (COFs) Utilizing 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline as a Linker

Design Principles for Pyrene-Based COF Architectures

The design of COFs using TAPy is guided by principles of reticular chemistry, allowing for atomic-level control over the resulting structure. globethesis.com Key design strategies focus on:

Modulating Electronic Properties: The electron-rich pyrene (B120774) core can be combined with electron-deficient linkers to create donor-acceptor type frameworks. This strategy is crucial for tuning the optoelectronic properties of the COF, which is essential for applications in photocatalysis and electronics. ossila.com

Control of Active Sites: For catalytic applications, the precise placement and distance between active sites within the framework are critical. Research has shown that regulating the distance between nitrogen active sites in pyrene-based COFs can significantly enhance charge separation efficiency and, consequently, photocatalytic performance. rsc.orgrsc.org

Functionalization for Specific Applications: The COF structure can be engineered post-synthesis or by using functionalized monomers to introduce specific properties. For example, incorporating hydrophilic groups can improve interaction with water molecules, enhancing performance in aqueous-phase catalysis or proton conduction. nih.govnih.gov

Schiff Base Condensation and Imine-Linked COF Synthesis

The most common method for synthesizing COFs from TAPy is through Schiff base condensation. mdpi.comrsc.org This reaction involves the condensation of the primary amine groups of TAPy with the aldehyde groups of a linker molecule to form stable imine (-C=N-) bonds. nih.govnih.gov

The synthesis is typically performed under solvothermal conditions, where the reactants are heated in a high-boiling point solvent mixture. mdpi.com The reversibility of the imine bond formation is a key advantage, as it allows for "error-checking" during the crystallization process, leading to highly ordered and crystalline materials rather than amorphous polymers. nih.gov A variety of aldehydes can be used as linkers, reacting with TAPy in [4+4] or other condensation patterns to yield diverse framework structures. ossila.com For instance, reacting TAPy with 2,5-dihydroxyterephthalaldehyde (B1588973) results in a 2D COF with enhanced proton conductivity after functionalization. ossila.com

Porosity and Gas Adsorption Properties of Pyrene-COFs

COFs derived from TAPy are characterized by their permanent porosity and high specific surface areas, making them excellent candidates for gas storage and separation. nbinno.comrsc.org The rigid structure prevents pore collapse upon solvent removal. The Brunauer–Emmett–Teller (BET) surface area of these materials can be substantial, with some examples exhibiting values as high as 1445 m² g⁻¹. ossila.com

The extensive π-conjugated system of the pyrene units within the framework walls serves as a preferential binding site for polarizable gas molecules like carbon dioxide (CO₂). nih.gov This interaction, combined with the tunable pore size, allows for selective gas adsorption. For example, covalent triazine frameworks (CTFs) incorporating pyrene moieties have demonstrated significant CO₂ uptake capacity. rsc.org The performance of these materials in gas adsorption can be probed using advanced techniques, such as embedding metallofullerene-based nano spin sensors within the COF pores to detect gas molecule interactions. researchgate.net

| COF Name | BET Surface Area (m² g⁻¹) | Pore Size (nm) | Gas Adsorption Performance | Reference |

|---|---|---|---|---|

| PyTA-BC-Ph-COF | 1445 | Not Specified | High porosity noted | ossila.com |

| Pyrene-CTF-10 | 819 | 1.10 | CO₂ uptake of 5.10 mmol g⁻¹ at 273 K | rsc.org |

| Pyrene-CTF-20 | 1019 | 1.35 | Not Specified | rsc.org |

| PT–COF, PP–COF, PE–COF | up to 1350 | Not Specified | Studied for acid vapor detection | mdpi.com |

Photocatalytic Activity of Pyrene-COFs for Hydrogen Evolution and Organic Transformations

The unique electronic structure of pyrene makes TAPy-based COFs highly effective photocatalysts. mdpi.com They are capable of absorbing light and generating electron-hole pairs, which drive chemical reactions. A major application is in photocatalytic hydrogen evolution from water. rsc.orgrsc.org

The efficiency of these pyrene-based COFs can be finely tuned. By adjusting the distance between the nitrogen active sites within the imine linkages, researchers have optimized charge separation and transfer, leading to remarkable hydrogen evolution rates. rsc.org For instance, the protonated Py-COF-3 achieved a hydrogen evolution rate of 19.6 mmol g⁻¹ h⁻¹. rsc.orgrsc.org Other TAPy-derived COFs have also shown high activity, some reaching rates of 2072.4 μmol g⁻¹ h⁻¹ without the need for a noble metal co-catalyst. ossila.com Beyond hydrogen production, these COFs are also active in producing other valuable chemicals, such as hydrogen peroxide (H₂O₂), through photocatalytic oxygen reduction. nih.govscilit.com

| COF Name | Application | Performance Metric | Co-catalyst | Reference |

|---|---|---|---|---|

| Py-COF-3 (AC) | Hydrogen Evolution | 19.6 mmol g⁻¹ h⁻¹ | Not Specified | rsc.orgrsc.org |

| PyTA-BC-Ph-COF | Hydrogen Evolution | 1183 µmol g⁻¹ h⁻¹ | None | ossila.com |

| Pyrene/Thiazolo[5,4-d]thiazole COF | Hydrogen Evolution | 2072.4 µmol g⁻¹ h⁻¹ | Not Specified | ossila.com |

| PyCOF-OH | H₂O₂ Production | 2961 µmol g⁻¹ h⁻¹ | None (in pure water) | nih.gov |

Proton Conductivity in Pyrene-Tetraaniline Derived Frameworks

The ordered channels within COFs can be designed to facilitate ion transport, making them promising materials for solid-state proton conductors in fuel cells. rsc.org Frameworks derived from TAPy have been successfully engineered for this purpose.

A key strategy involves introducing proton-donating functional groups along the pore walls. In one study, a 2D COF was synthesized from TAPy and 2,5-dihydroxyterephthalaldehyde. ossila.com By subsequently introducing flexible sulfonic acid groups onto the channel walls, researchers created dedicated pathways for proton transport. This modification significantly enhanced the intrinsic proton conductivity, reaching 1.0 x 10⁻³ S cm⁻¹ at 25 °C and 1.0 x 10⁻² S cm⁻¹ at 70 °C, both under 100% relative humidity (RH). ossila.com This level of conductivity is achieved without the need for impregnating the framework with external proton carriers like acids, highlighting the effectiveness of covalently modifying the framework itself. ossila.com

Metal-Organic Frameworks (MOFs) Incorporating Pyrene-Tetraaniline

While this compound is a premier building block for COFs via imine condensation, its incorporation into Metal-Organic Frameworks (MOFs) is less common. MOF synthesis relies on the coordination between metal ions and organic linkers, which typically possess functional groups like carboxylates or azoles that readily bind to metal centers. rsc.orgresearchgate.net

Pyrene-based ligands are widely used in MOFs due to their unique optical and electronic properties, which are advantageous for applications in luminescence, sensing, and photocatalysis. rsc.orgresearchgate.net However, these ligands are most often functionalized with carboxylic acid groups, such as in 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), to form stable coordination bonds with metal ions like Zn(II) or V(IV). nih.govacs.org The aniline (B41778) groups of TAPy are not typical coordinating groups for MOF construction. While the nitrogen atoms could potentially coordinate with metal ions, the formation of robust, crystalline, and porous MOF structures using multi-topic aniline linkers is challenging and not widely documented compared to their carboxylate counterparts. Therefore, the primary role of this compound in the field of crystalline porous materials is predominantly as a linker for Covalent Organic Frameworks.

Coordination Chemistry and MOF Construction Strategies

While this compound is more extensively used in the construction of covalent frameworks, its structure is also highly suitable for the synthesis of Metal-Organic Frameworks (MOFs). The four terminal amine (-NH2) groups on the aniline moieties can act as effective N-donor ligands, capable of coordinating to metal ions or clusters to form extended, porous networks.

As a tetratopic linker, this compound can promote the formation of highly connected and robust 3D frameworks. The specific geometry and coordination preferences of the chosen metal center would dictate the final topology of the resulting MOF. Although specific MOFs constructed directly from this compound are not widely documented in the literature, the utility of the pyrene core in MOF chemistry is well-established. For instance, analogous pyrene-based linkers, such as 1,3,6,8-tetrakis(p-benzoate)pyrene (TBAPy⁴⁻), have been successfully used to synthesize robust MOFs with high porosity and thermal stability. These examples demonstrate the viability of the pyrene core as a scaffold for creating crystalline coordination polymers with applications in adsorption and catalysis. The amine functionalities of the tetraaniline linker offer different coordination possibilities and could lead to MOFs with distinct electronic properties and catalytic activities compared to their carboxylate counterparts.

Functional Properties of Pyrene-MOFs

The functional properties of crystalline materials derived from the this compound linker are primarily dictated by the photophysically active pyrene core. These properties are extensively demonstrated in the analogous Covalent Organic Frameworks (COFs), which are also crystalline porous materials. Key functionalities include strong fluorescence, high proton conductivity, and excellent photocatalytic activity.

The large π-conjugated system of the pyrene unit imparts strong fluorescence to the resulting frameworks. For example, the COF known as PyTA-BC-Ph-COF exhibits intense fluorescence, with emission that shifts based on the polarity of the solvent. ossila.com This solvatochromic behavior makes these materials suitable for applications in chemical sensing.

Furthermore, the ordered, porous channels within these crystalline materials can be functionalized to facilitate ion transport. A 2D COF, PyTTA–DHTA-COF, synthesized from the tetraaniline linker, was post-synthetically modified by adding sulfonic acid groups to the channel walls. ossila.com This resulted in a material with enhanced intrinsic proton conductivity, reaching up to 1.0 x 10⁻² S cm⁻¹ at 70 °C and 100% relative humidity, which is crucial for applications in fuel cell membranes. ossila.com

The pyrene core is also an effective photosensitizer, enabling the frameworks to participate in photocatalysis. Under visible light irradiation, COFs constructed from this linker have demonstrated significant activity in hydrogen (H₂) evolution. One such framework achieved a hydrogen evolution rate of 2072.4 μmol g⁻¹ h⁻¹, while another, PyTA-BC-Ph-COF, produced H₂ at a rate of 1183 µmol g⁻¹ h⁻¹ without a noble metal co-catalyst. ossila.com

| Framework Name | Key Functional Property | Reported Performance Metric | Potential Application |

|---|---|---|---|

| PyTA-BC-Ph-COF | Fluorescence | Strong emission, solvatochromic shift | Chemical Sensing |

| PyTA-BC-Ph-COF | Photocatalysis (H₂ Evolution) | 1183 µmol g⁻¹ h⁻¹ | Solar Fuel Production |

| PyTTA–DHTA-COF (sulfonated) | Proton Conductivity | 1.0 x 10⁻² S cm⁻¹ (at 70°C, 100% RH) | Proton Exchange Membranes |

| Pyrene-Thiazolothiazole COF | Photocatalysis (H₂ Evolution) | 2072.4 μmol g⁻¹ h⁻¹ | Solar Fuel Production |

| Pyrene-Thiazolothiazole COF | Photoelectrochemistry | Photocurrent of 100 μA cm⁻² | Optoelectronic Devices |

Porous Organic Polymers (POPs) and Conjugated Microporous Polymers (CMPs)

This compound is a premier building block for Porous Organic Polymers (POPs), particularly for a subclass known as Covalent Organic Frameworks (COFs), which are crystalline POPs. Its rigid, C₂-symmetric structure and four reactive amine groups make it an ideal monomer for creating robust, permanently porous, and extended π-conjugated networks.

Polymerization Mechanisms and Structural Control

The primary polymerization mechanism for incorporating this compound into POPs and COFs is the Schiff base condensation reaction. chemicalbook.com This involves the reaction between the amine groups of the tetraaniline and the aldehyde groups of a complementary co-monomer, forming stable imine (-C=N-) linkages. The reaction is typically carried out under solvothermal conditions, which promotes the formation of a crystalline, ordered framework.

Structural control is achieved by carefully selecting the aldehyde-containing co-monomer. The geometry and size of the co-monomer dictate the pore size, topology, and functionality of the final polymer network. By reacting the tetra-functional pyrene-tetraaniline (a [4+4] building block) with di-functional aldehydes, various 2D COF structures have been synthesized. ossila.com

Examples of linkers used to control the polymer structure include:

2,5-dihydroxyterephthalaldehyde: Forms the PyTTA–DHTA-COF, a framework with accessible pores that can be functionalized for applications like proton conduction. ossila.com

Carbazole-based derivatives: Result in ultrastable and highly luminescent COFs like PyTA-BC-Ph-COF, which possesses a high BET surface area of 1445 m² g⁻¹. ossila.com

2,5-difluoroterephthalaldehyde (B3005706) and 2,5-bis(methylthio)terephthalaldehyde: These linkers were used to create the conjugated COFs PyDF-COF and PyBMT-COF, respectively, allowing for the tuning of the electronic properties of the framework. chemicalbook.com

This "building block" approach allows for the precise design of porous polymers with tailored properties for specific applications.

Gas Capture and Separation Capabilities

Porous Organic Polymers are highly promising materials for gas capture and separation due to their high surface area, tunable pore sizes, and chemical stability. While gas storage is a frequently cited application for frameworks made from this compound, specific quantitative adsorption data for polymers made from this exact monomer is not extensively reported.

However, the structural characteristics of these materials strongly suggest significant potential for gas capture, particularly for carbon dioxide (CO₂). The high surface areas, such as the 1445 m² g⁻¹ observed for PyTA-BC-Ph-COF, provide a large number of available sites for gas adsorption. ossila.com Furthermore, the resulting polymer frameworks are rich in nitrogen atoms, both from the original aniline groups and the newly formed imine linkages. These nitrogen sites can act as Lewis basic centers, which are known to have a strong affinity for CO₂ molecules through dipole-quadrupole interactions, potentially leading to high selectivity for CO₂ over other gases like nitrogen (N₂) or methane (B114726) (CH₄). An azo-linked polymer derived from a similar 1,3,6,8-tetra(4-aminophenyl)pyrene monomer demonstrated moderate selectivities for CO₂/N₂ and CO₂/CH₄. researchgate.net This indicates the promise of the pyrene-tetraamine core for separation applications.

| Framework Type | Structural Feature | Relevance to Gas Capture & Separation |

|---|---|---|

| POPs/COFs from Pyrene-Tetraaniline | High BET Surface Area (e.g., 1445 m² g⁻¹) | Provides a large capacity for adsorbed gas molecules. |

| POPs/COFs from Pyrene-Tetraaniline | Nitrogen-Rich Skeleton (Aniline/Imine groups) | Creates preferential binding sites for CO₂, enhancing capture selectivity. |

| POPs/COFs from Pyrene-Tetraaniline | Tunable, Well-Defined Pore Structure | Allows for size-selective separation of different gas molecules. |

| POPs/COFs from Pyrene-Tetraaniline | Extended π-Conjugated System | Can enhance interactions with polarizable gas molecules like CO₂. |

Advanced Functional Applications of 4,4 ,4 ,4 Pyrene 1,3,6,8 Tetrayl Tetraaniline in Optoelectronics, Sensing, and Catalysis

Optoelectronic Devices Utilizing Pyrene-Tetraaniline Derivatives

The strong electron delocalization and fused aromatic ring system of the pyrene (B120774) core make it an excellent candidate for both light emission and charge transport in organic optoelectronic devices. nih.gov Derivatives of 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline leverage these properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and have potential for applications in organic spin valves (OSVs).

Organic Light-Emitting Diodes (OLEDs)

Pyrene-based materials are recognized as effective light emitters and hole transporters, making them valuable components in OLEDs. nih.gov The primary challenge with the pyrene core in the solid state is its tendency to form excimers (excited-state dimers) due to π-π stacking, which leads to a bathochromic shift in emission (a shift to longer wavelengths) and can reduce efficiency. The tetrasubstitution pattern of this compound provides steric hindrance that can help mitigate this excimer formation.

Further derivatization of the aniline (B41778) groups allows for fine-tuning of the material's properties. For instance, the derivative 4,4′,4″,4‴-(pyrene-1,3,6,8-tetrayl)tetrakis(2-fluoro-N,N-bis(4-methoxyphenyl)aniline) has been successfully utilized as a hole-transporting material that also exhibits excellent green emission in OLEDs. nih.gov Pyridine-appended pyrene derivatives have also been developed as hole-transporting materials (HTMs), demonstrating stable performance with low efficiency roll-off. One such device showed a maximum luminance of 17,300 cd/m² and a maximum current efficiency of 22.4 cd/A. nih.gov

| Pyrene Derivative Type | Role in OLED | Key Performance Metric | Reference |

|---|---|---|---|

| Pyridine-appended pyrene (Py-Br) | Hole-Transporting Material (HTM) | Max. Luminance: 17,300 cd/m² | nih.gov |

| Pyridine-appended pyrene (Py-Br) | Hole-Transporting Material (HTM) | Max. Current Efficiency: 22.4 cd/A | nih.gov |

| 4,4′,4″,4‴-(pyrene-1,3,6,8-tetrayl)tetrakis(2-fluoro-N,N-bis(4-methoxyphenyl)aniline) | Hole-Transporting Material (HTM) | Excellent Green Emission | nih.gov |

Organic Photovoltaics (OPVs) and Charge Transport

The excellent photoelectric properties and charge carrier transport capabilities of pyrene derivatives are beneficial for their use in OPVs. beilstein-journals.orgnih.gov The planar, electron-rich pyrene core facilitates efficient intermolecular π-π stacking, which is crucial for charge migration. Materials based on pyrene have demonstrated high charge carrier mobilities, a key factor for efficient solar cell performance. beilstein-journals.orgnih.gov

Theoretical and experimental studies have shown that pyrene-based materials can act as efficient electron-transporting layers. beilstein-journals.orgnih.gov In one comparative study, a pyrene-based columnar liquid crystal demonstrated an electron mobility two orders of magnitude higher than a perylene-based counterpart. beilstein-journals.orgnih.gov The tetraaniline structure can be further modified to create donor-acceptor systems within covalent organic frameworks (COFs), which are being explored for creating ordered interdigitated heterojunctions in solar cells. guidechem.com A COF synthesized from an electron-rich this compound and an electron-deficient building block exhibited a photocurrent of up to 100 μA cm⁻². ossila.com

Organic Spin Valves (OSVs) Based on Derived Films

Organic spin valves are spintronic devices that utilize an organic semiconductor (OSC) as a spacer layer between two ferromagnetic electrodes. iphy.ac.cn The performance of an OSV is characterized by its magnetoresistance (MR), which is the change in resistance when the magnetic alignment of the electrodes switches from parallel to antiparallel. OSCs are promising for this application due to their potentially long spin relaxation times. iphy.ac.cn

While direct fabrication of OSVs using this compound is not extensively documented, its inherent properties make it a strong candidate. The efficient charge transport and well-defined structure of pyrene-based materials are critical for maintaining spin polarization across the organic layer. beilstein-journals.orgnih.gov The key challenges in creating functional OSVs include the fabrication process itself, as depositing the top metal electrode can damage the soft organic layer, and understanding the complex charge transfer dynamics at the metal-organic interface, known as the "spinterface". iphy.ac.cnarxiv.org Research on diketopyrrolopyrrole-based polymers in OSVs has shown MR ratios of nearly 30%, highlighting the potential of well-designed conjugated polymers and molecules in this field. iphy.ac.cn

Fluorescent Chemosensors and Biosensors

This compound is described as a "tecton fluorescent probe linker," signifying its foundational role in constructing fluorescent sensors. ossila.comchemicalbook.com Its intense blue fluorescence, originating from the pyrene core, can be modulated by the presence of specific analytes. nbinno.comworktribe.com This compound is frequently used as a monomer to synthesize COFs, which are highly porous, crystalline materials that are excellent platforms for chemical sensing due to their large surface area and ordered structure. nbinno.comguidechem.comnih.gov

Mechanisms of Fluorescence Quenching and Enhancement for Analyte Detection

The primary mechanism for sensing with pyrene-tetraaniline derivatives is fluorescence quenching. worktribe.com The electron-rich pyrene core can engage in photoinduced charge transfer (PCT) or electron transfer with electron-deficient analytes. worktribe.com When the sensor molecule absorbs light and enters an excited state, it can donate an electron to a nearby analyte molecule. This process offers a non-radiative pathway for the excited state to return to the ground state, thus "quenching" or reducing the fluorescence emission. worktribe.com

The quenching process can be classified as either dynamic or static:

Dynamic Quenching: Involves a collision between the excited-state fluorophore and the quencher molecule. The rate of quenching is dependent on the concentration of the quencher and the diffusion of the molecules. rsc.org

Studies on pyrene fluorescence quenching by nitroanilines show evidence of both static quenching, through the formation of ground-state complexes, and dynamic quenching. researchgate.net The efficiency of quenching is often quantified by the Stern-Volmer constant (Ksv), where a higher value indicates a more sensitive sensor.

Detection of Volatile Organic Compounds (VOCs) and Explosives

Derivatives of this compound have shown significant promise in detecting nitroaromatic compounds, which are common components of explosives, as well as other VOCs. osti.govmdpi.comrsc.org The electron-deficient nature of nitroaromatic compounds makes them effective quenchers for the electron-rich pyrene core. researchgate.net

Covalent organic frameworks synthesized using this compound as a building block have been developed as outstanding sensors for 2,4-dinitrophenol (B41442) (DNP), a nitroaromatic compound related to explosives. nih.gov These COF-based sensors exhibit high sensitivity and selectivity. guidechem.com Other pyrene-based fluorescent probes have demonstrated the ability to detect nitroanilines (NA) with very low limits of detection (LOD), in some cases as low as 10⁻⁹ M. worktribe.com The porous nature of these materials enhances their sensing performance by pre-concentrating analyte molecules and providing a large interface for interaction. mdpi.com Beyond explosives, pyrene-based fluorescent polymers have also been used to detect pesticides like trifluralin (B1683247) and dicloran with high sensitivity. nih.govlnu.edu.cnnih.gov

| Sensor Material | Target Analyte | Quenching Constant (Ksv) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| TPPy-based COF (HTAPPy) | 2,4-dinitrophenol (DNP) | 1.48 × 10⁴ L mol⁻¹ | Not specified | nih.gov |

| TPPy-based COF (TTAPPy) | 2,4-dinitrophenol (DNP) | 1.55 × 10⁴ L mol⁻¹ | Not specified | nih.gov |

| Pyrene-based luminogen (TFPy) | p-nitroaniline (p-NA) | Not specified | 2.75 × 10⁻⁸ M | osti.gov |

| Pyrene-based probe (3a) | p-nitroaniline (p-NA) | Not specified | 6.18 × 10⁻⁹ M | worktribe.com |

| Porous Polymer (LNU-45) | Trifluralin | 5710 M⁻¹ | Not specified | nih.govlnu.edu.cnnih.gov |

| Porous Polymer (LNU-45) | Dicloran | 12,000 M⁻¹ | Not specified | nih.govlnu.edu.cnnih.gov |

Advanced Acid Vapor Detection

The detection of volatile acid vapors is crucial for environmental monitoring and industrial safety. Materials based on this compound have been successfully employed to create highly sensitive and selective chemosensors for this purpose. Covalent Organic Frameworks (COFs) synthesized from this tetraaniline precursor exhibit strong fluorescence and high thermal stability, making them ideal candidates for robust sensing applications.

In a notable study, three different COFs, designated as PP-COF, PT-COF, and PE-COF, were synthesized by reacting this compound with three distinct aldehyde linkers. These COFs were designed to function as fluorescent chemosensors for detecting acidic gases like hydrogen chloride (HCl). The sensing mechanism relies on the reversible protonation and deprotonation of the imine bonds within the COF structure.

Upon exposure to HCl vapor, the nitrogen atoms in the imine linkages get protonated, which alters the electronic properties of the material. This change manifests as a significant shift in the fluorescence emission spectrum. For instance, the PE-COF film, when exposed to HCl vapor, exhibited a rapid color change from yellow to dark orange and a fluorescence peak shift from 525 nm to 625 nm. This response was found to be reversible; upon treatment with triethylamine (B128534) (TEA), the fluorescence peak shifted back to its original position. The COFs demonstrated high selectivity for HCl over other acids such as HBr, H₂SO₄, HNO₃, H₃PO₄, and CH₃COOH.

Table 1: Fluorescence Response of Pyrene-Tetraaniline Based COFs to HCl Vapor

| COF Material | Initial Emission Maximum (nm) | Emission Maximum after HCl Exposure (nm) | Observed Color Change |

|---|---|---|---|

| PP-COF | 510 | 625 | Not specified |

| PT-COF | 450 | 540 | Not specified |

| PE-COF | 525 | 625 | Yellow to Dark Orange |

Heterogeneous Catalysis and Photocatalysis

The extended π-conjugation and photoelectric activity of materials derived from this compound make them excellent candidates for heterogeneous catalysis and photocatalysis. nbinno.com COFs constructed from this molecule possess large surface areas, high crystallinity, and excellent stability, which are all desirable properties for catalytic applications. ossila.com

An efficient photocatalyst must effectively separate photo-generated electrons and holes and facilitate their transfer to the catalyst's surface to participate in redox reactions. The pyrene core in this compound-based materials plays a crucial role in this process. Its strong light-harvesting capabilities, coupled with the electron-donating nature of the aniline groups, promotes efficient charge separation upon photoexcitation.

In COFs synthesized from this building block, the ordered porous structure and the π-stacked arrangement of the layers provide pathways for charge transport, further inhibiting the recombination of electron-hole pairs. The incorporation of electron-deficient linkers in the COF structure can create donor-acceptor systems that enhance charge transfer dynamics. For example, a 2D COF synthesized from the electron-rich this compound and an electron-deficient thiazolo[5,4-d]thiazole-based dialdehyde (B1249045) exhibited a significant photocurrent, indicating efficient charge separation and transport. ossila.com

The catalytic activity of materials derived from this compound has been demonstrated in several organic transformations. These materials can act as robust, recyclable heterogeneous catalysts.

One of the most significant applications is in photocatalytic hydrogen production from water. A COF named PyTA-BC-Ph-COF, constructed from this compound, demonstrated a hydrogen evolution rate of up to 1183 µmol g⁻¹ h⁻¹ without the need for a noble metal co-catalyst. ossila.com Another COF, synthesized from the same tetraaniline and a thiazolo[5,4-d]thiazole-based dialdehyde, achieved an even higher hydrogen evolution rate of 2072.4 µmol g⁻¹ h⁻¹. ossila.com

Furthermore, a COF designated as COF-JLU22, which was prepared from a derivative, 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline, has been shown to be an efficient photocatalyst for the dehalogenation of phenacyl bromide derivatives and the enantio-selective α-alkylation of aldehydes. ossila.com While specific yield and selectivity data for catalysts made directly from this compound in reactions like Knoevenagel condensation or Suzuki coupling are not widely reported, the performance of these related systems highlights the immense potential of this class of materials in mediating a broad range of organic reactions.

Table 2: Photocatalytic Hydrogen Evolution Rates of COFs based on this compound

| COF Material | Co-Linker | Hydrogen Evolution Rate (µmol g⁻¹ h⁻¹) | Co-catalyst |

|---|---|---|---|

| PyTA-BC-Ph-COF | Carbazole-based derivative | 1183 | None |

| Unnamed COF | 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde | 2072.4 | Not specified |

Energy Storage Applications

The rich redox chemistry of aniline units and the high surface area of porous materials derived from this compound suggest their potential in energy storage devices.

While pyrene-based structures, particularly those with carbonyl functionalities (pyrene-4,5,9,10-tetraone), have been investigated as promising electrode materials for lithium-ion and aqueous organic flow batteries, specific data for supercapacitors and organic batteries based on this compound are limited in the current literature.

However, the presence of multiple aniline units is significant. Polyaniline and its oligomers, like tetraaniline, are well-known for their pseudocapacitive behavior, which can provide high specific capacitance. For instance, a composite of tetraaniline microcrystals and reduced graphene oxide has been reported as a free-standing electrode for supercapacitors, exhibiting a stable specific capacitance of around 420 F/g. researchgate.net This suggests that COFs or other porous polymers derived from this compound could potentially offer high charge storage capacity. The crystalline and porous nature of such materials could also help to mitigate the mechanical degradation issues often seen in conducting polymer electrodes during cycling. Further research is needed to explore and quantify the performance of these specific pyrene-tetraaniline materials in supercapacitors and organic batteries.

Supramolecular Assembly and Self Organization of 4,4 ,4 ,4 Pyrene 1,3,6,8 Tetrayl Tetraaniline and Its Derivatives

π-π Stacking Interactions of Pyrene (B120774) Cores in Aggregated States

A defining characteristic of pyrene-containing molecules is the strong propensity for π-π stacking interactions between the electron-rich aromatic cores. rsc.org In aggregated states, such as in the layers of COFs, the large planar surface of the pyrene units facilitates significant intermolecular overlap. rsc.orgrsc.org This stacking is a crucial driving force for the assembly and stabilization of supramolecular structures.

Table 1: Interlayer Spacing in Pyrene-Based Covalent Organic Frameworks

| Framework | Building Blocks | Interlayer Spacing (Å) | Reference |

|---|---|---|---|

| Py-Py COF | 1,3,6,8-tetrakis(4-aminophenyl)pyrene, 1,3,6,8-tetrakis(4-formylphenyl)pyrene | 3.521 | ssrn.com |

Hydrogen Bonding and Other Non-Covalent Interactions

Beyond π-π stacking, hydrogen bonding plays a critical role in directing the assembly of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline and its derivatives. The four aniline (B41778) groups each possess two N-H bonds, which can act as hydrogen bond donors, interacting with acceptor atoms like nitrogen or oxygen from adjacent molecules or linkers. nih.govethernet.edu.et

In the formation of supramolecular polymers and frameworks, these directional hydrogen bonds work in concert with other non-covalent forces to ensure the formation of well-defined, ordered structures. tue.nltue.nl For example, when this tetraaniline monomer is co-polymerized with aldehyde-containing linkers to form imine-based COFs, the primary covalent bond formation is complemented by intermolecular hydrogen bonds that help pre-organize the monomers and stabilize the final porous structure. mdpi.com The interplay between hydrogen bonding and π-π stacking is essential for achieving predictable connectivity and dimensionality in the resulting materials. nih.gov The presence of multiple hydrogen bonding sites enhances the stability and cooperativity of the self-assembly process. ethernet.edu.et

Directed Self-Assembly for Hierarchical Nanostructures

The unique molecular geometry and multiple interaction sites of this compound make it an exemplary monomer for the bottom-up synthesis of hierarchical nanostructures through directed self-assembly. nbinno.com This molecule is frequently used to construct 2D Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures. ossila.comchemicalbook.com

The process typically involves a condensation reaction, for example, between the amine groups of the pyrene-tetraaniline tecton and the aldehyde groups of a complementary linker molecule. chemicalbook.com This reaction leads to the formation of a 2D sheet, which then stacks via the π-π interactions discussed previously to form a layered crystalline material. mdpi.com

Examples of COFs synthesized using this building block include:

PyTA-BC-Ph-COF : A luminescent COF created through the condensation of this compound with a carbazole-based derivative. This material exhibits high thermal stability and a significant BET surface area of 1445 m²/g. ossila.com

PyTTA–DHTA-COF : Formed by the reaction with 2,5-dihydroxyterephthalaldehyde (B1588973), this COF was functionalized to enhance proton conductivity. ossila.com

PyDF-COF and PyBMT-COF : These frameworks were prepared by reacting the tetraaniline with 2,5-difluoroterephthalaldehyde (B3005706) or 2,5-bis(methylthio)terephthalaldehyde, respectively. chemicalbook.com

The ability to choose different linkers allows for precise control over the pore size, crystallinity, and functional properties of the resulting nanostructured material. nbinno.com

Table 2: Properties of COFs Derived from this compound

| COF Name | Linker Molecule | Key Property | Reference |

|---|---|---|---|

| PyTA-BC-Ph-COF | Carbazole-based derivative | High BET surface area (1445 m²/g) | ossila.com |

| PyTTA–DHTA-COF | 2,5-dihydroxyterephthalaldehyde | Enhanced proton conductivity | ossila.com |

Host-Guest Chemistry in Pyrene-Based Supramolecular Systems

The porous structures formed by the self-assembly of this compound are ideal hosts for encapsulating smaller guest molecules. researchgate.net The well-defined pores and the aromatic nature of the pyrene-lined cavity walls create a unique environment for molecular recognition and binding. acs.orgresearchgate.net

The host-guest chemistry of these systems is driven by interactions between the guest molecule and the interior surface of the COF pores. researchgate.net The electron-rich pyrene units can interact with guest molecules through π-π stacking, while the framework's functional groups can provide sites for hydrogen bonding or other electrostatic interactions. This makes pyrene-based frameworks versatile hosts for a variety of guests, from small gas molecules to larger organic dyes. The ability to trap guest molecules within these frameworks is central to their applications in areas such as chemical sensing, catalysis, and substance separation. rsc.org For example, pyrene-based cage-like molecules, or cagearenes, have been synthesized and their host-guest chemistry investigated. rsc.org

Aggregation-Induced Emission (AIE) Phenomena in Pyrene-Tetraaniline Aggregates

While many fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes in the solid state, some exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). nih.govnih.gov In AIE, the molecule is weakly emissive when dissolved but becomes highly fluorescent upon aggregation. kaust.edu.sa This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission.